molecular formula C20H36N4O2S B3798090 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane

2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane

Cat. No.: B3798090
M. Wt: 396.6 g/mol
InChI Key: PYWHRKJVSNBCBO-UHFFFAOYSA-N
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Description

2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[55]undecane is a complex organic compound with a unique structure that combines an imidazole ring with a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the butyl and ethylsulfonyl groups, and the construction of the spirocyclic framework. Common reagents used in these steps include butyl bromide, ethylsulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted imidazole derivatives.

Scientific Research Applications

2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Butyl-2-methylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
  • 2-[(3-Butyl-2-ethylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
  • 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]decane

Uniqueness

The uniqueness of 2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane lies in its combination of the imidazole ring with the spirocyclic framework and the presence of both butyl and ethylsulfonyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N4O2S/c1-4-6-13-24-18(14-21-19(24)27(25,26)5-2)15-23-12-8-10-20(17-23)9-7-11-22(3)16-20/h14H,4-13,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWHRKJVSNBCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC3(C2)CCCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Reactant of Route 3
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Reactant of Route 4
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Reactant of Route 5
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane
Reactant of Route 6
2-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-8-methyl-2,8-diazaspiro[5.5]undecane

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